

J-104129 Administration in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: J-104129

Cat. No.: B15574322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key G-protein coupled receptor involved in the regulation of smooth muscle contraction and glandular secretion.^[1] Its high selectivity for the M3 subtype over the M2 subtype makes it a valuable research tool for elucidating the specific roles of M3 receptors in physiological and pathological processes. Notably, its ability to inhibit acetylcholine (ACh)-induced bronchoconstriction in preclinical models suggests its potential therapeutic utility in obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).^{[1][2]}

These application notes provide a comprehensive overview of the preclinical administration of **J-104129**, including its pharmacological data, detailed protocols for in vitro and in vivo characterization, and a summary of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of **J-104129**, facilitating the design of preclinical experiments.

Table 1: Receptor Binding Affinity of **J-104129**

Receptor Subtype	Organism	Ki (nM)	Reference
Human M3	Human	4.2	
Human M1	Human	19	
Human M2	Human	490	

Table 2: In Vitro Functional Antagonism of **J-104129**

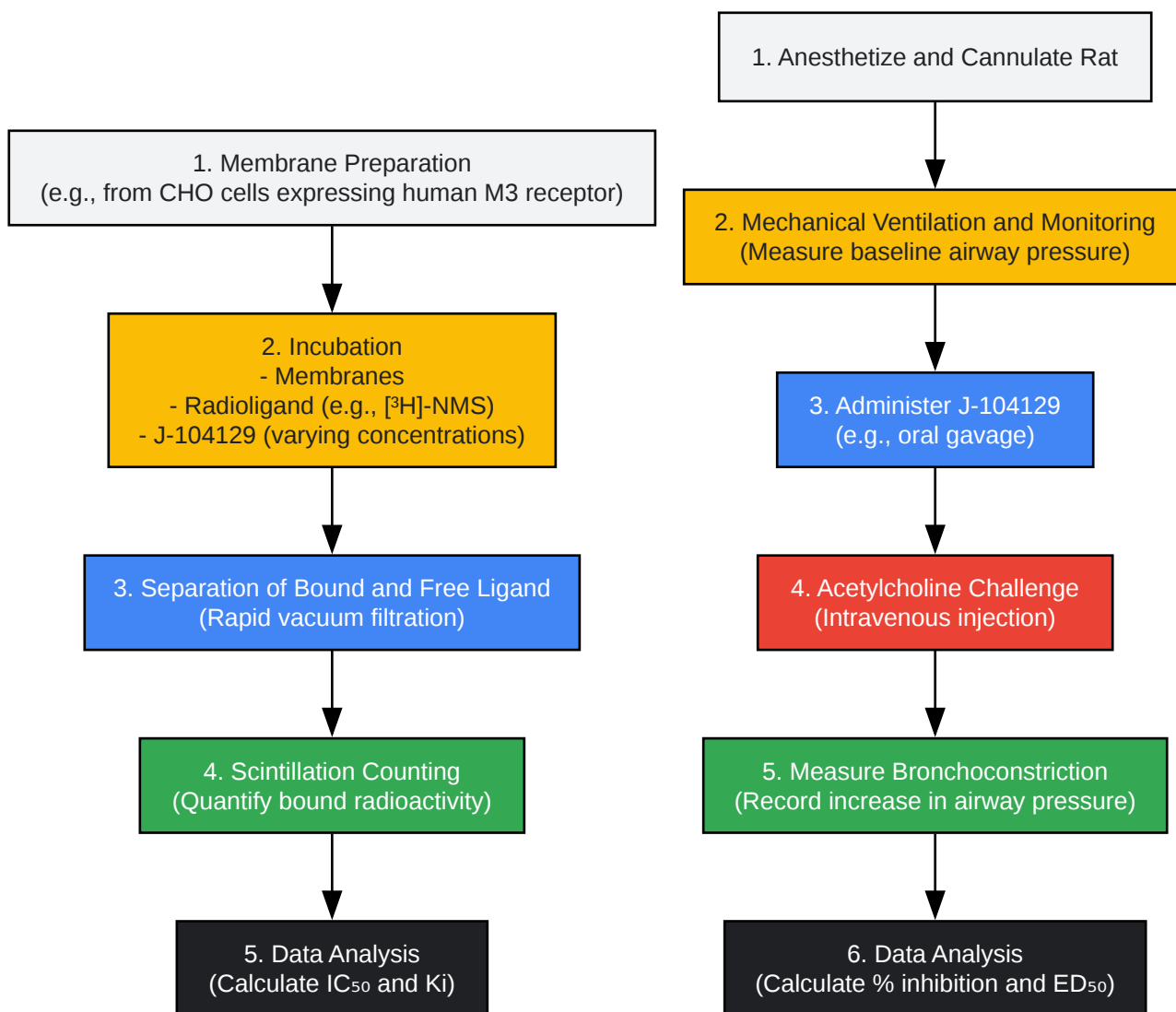
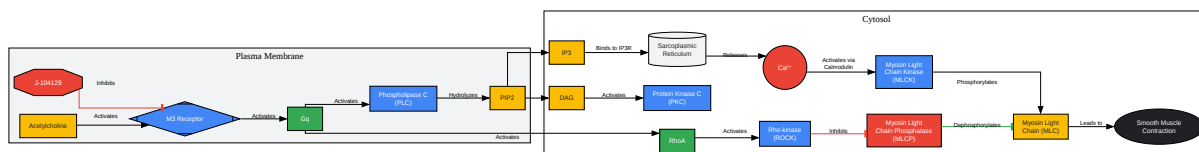
Tissue/Cell Type	Receptor	Agonist	KB (nM)	Reference
Rat Trachea	M3	Acetylcholine	3.3	
Rat Right Atria	M2	Acetylcholine	170	

Table 3: In Vivo Efficacy of **J-104129**

Animal Model	Effect Measured	Route of Administration	ED50	Reference
Rat	Antagonism of ACh-induced bronchoconstriction	Oral	0.58 mg/kg	[1] [2]

Signaling Pathway

The primary mechanism of action of **J-104129** is the competitive antagonism of the M3 muscarinic receptor. In airway smooth muscle, activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to muscle contraction. **J-104129** blocks this initial step.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [J-104129 Administration in Preclinical Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574322#j-104129-administration-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com